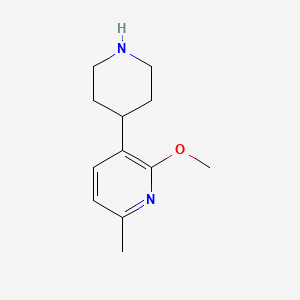
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine is a heterocyclic compound that contains both piperidine and pyridine moieties
Méthodes De Préparation
The synthesis of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific conditions. For instance, the reaction may involve the use of phenylsilane to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Analyse Des Réactions Chimiques
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like iodine(III) to introduce functional groups.
Reduction: Reduction reactions can be catalyzed by metal complexes, such as iridium(III), to form different intermediates.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others under specific conditions.
Common reagents used in these reactions include phenylsilane, iodine(III), and various metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: The compound is used in the production of various chemicals and materials, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-6-methyl-3-piperidin-4-ylpyridine involves its interaction with specific molecular targets and pathways. For example, the compound may undergo hydroxyl oxidation, amination, and imine reduction via hydrogen transfer catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
2-Methoxy-6-methyl-3-piperidin-4-ylpyridine can be compared with other similar compounds, such as:
2-Methoxypyridine: A simpler compound with similar functional groups but lacking the piperidine moiety.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in drug design and synthesis.
The uniqueness of this compound lies in its combined piperidine and pyridine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18N2O |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-methoxy-6-methyl-3-piperidin-4-ylpyridine |
InChI |
InChI=1S/C12H18N2O/c1-9-3-4-11(12(14-9)15-2)10-5-7-13-8-6-10/h3-4,10,13H,5-8H2,1-2H3 |
Clé InChI |
IJNWHTNENGNRMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)C2CCNCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















